Clevidipine
Overview
Description
Clevidipine is a dihydropyridine L-type calcium channel blocker used primarily for the reduction of blood pressure when oral therapy is not feasible or desirable . It is highly selective for vascular smooth muscle and has minimal effects on myocardial contractility or cardiac conduction . This compound is administered intravenously and is known for its rapid onset and short duration of action .
Preparation Methods
Clevidipine is synthesized through a multi-step process involving the esterification of 3-butyryloxymethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and reagents such as sodium bicarbonate (NaHCO3) . Industrial production methods focus on optimizing yield and purity through advanced chromatographic techniques .
Chemical Reactions Analysis
Clevidipine undergoes various chemical reactions, including hydrolysis and esterification . It is rapidly hydrolyzed by esterases in the blood and tissues, resulting in the formation of inactive metabolites . Common reagents used in these reactions include esterase enzymes and solvents like DMF . The major products formed from these reactions are the corresponding inactive acids .
Scientific Research Applications
Clevidipine has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage acute hypertension during cardiac surgery and other medical procedures . Research has shown its efficacy in rapidly controlling blood pressure in patients with acute neurological injuries, such as stroke and subarachnoid hemorrhage . Additionally, this compound is studied for its potential use in treating conditions like acute heart failure and renal insufficiency .
Mechanism of Action
Clevidipine works by selectively inhibiting L-type calcium channels in vascular smooth muscle cells . This inhibition prevents the influx of extracellular calcium, leading to the relaxation of smooth muscle cells and subsequent arterial dilation . The reduction in systemic vascular resistance results in a decrease in blood pressure without significantly affecting preload or cardiac output .
Comparison with Similar Compounds
Clevidipine is often compared to other calcium channel blockers like nicardipine and amlodipine . Unlike nicardipine, this compound has an ultra-short half-life due to its rapid hydrolysis by esterases . This makes it particularly useful for acute settings where rapid blood pressure control is needed . Other similar compounds include nifedipine and felodipine, but this compound’s unique pharmacokinetic profile sets it apart .
Properties
IUPAC Name |
5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBZROQVTHLCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057661 | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
167221-71-8 | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEVIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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